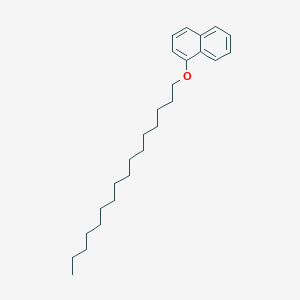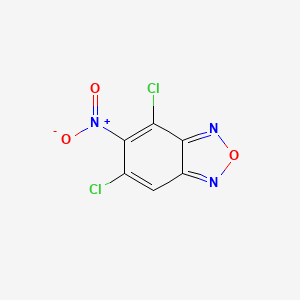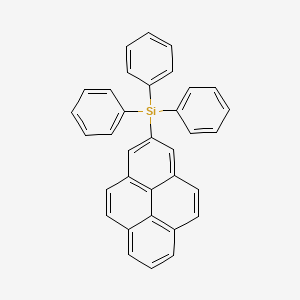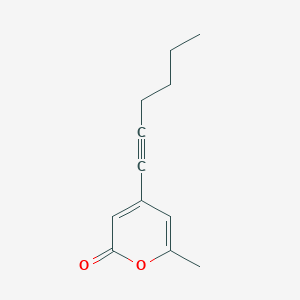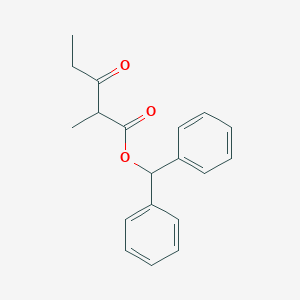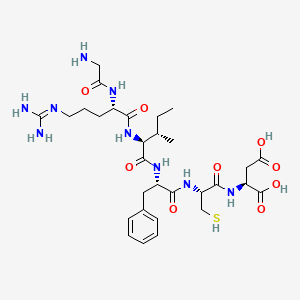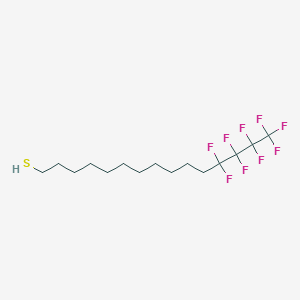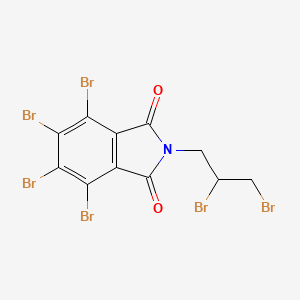
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione: is a brominated organic compound It is characterized by the presence of multiple bromine atoms attached to an isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of an isoindole precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The choice of solvents, catalysts, and reaction parameters is optimized to ensure efficient production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized isoindole derivatives.
Reduction: Debrominated isoindole compounds.
Substitution: Isoindole derivatives with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its multiple bromine atoms make it a versatile intermediate for further functionalization.
Biology
In biological research, this compound may be explored for its potential biological activity. Brominated compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects. Brominated isoindoles may interact with biological targets, offering opportunities for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of flame retardants, due to the presence of multiple bromine atoms, which are known to impart flame-retardant properties to materials.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione: Lacks the 2-(2,3-dibromopropyl) group.
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione: Lacks the 4,5,6,7-tetrabromo substitution.
Uniqueness
4,5,6,7-Tetrabromo-2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of multiple bromine atoms and the 2-(2,3-dibromopropyl) group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
188744-64-1 |
|---|---|
Fórmula molecular |
C11H5Br6NO2 |
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2-(2,3-dibromopropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H5Br6NO2/c12-1-3(13)2-18-10(19)4-5(11(18)20)7(15)9(17)8(16)6(4)14/h3H,1-2H2 |
Clave InChI |
KIQUIBGVLRCXAJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)N1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
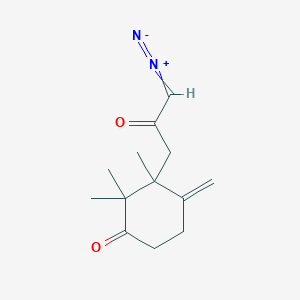
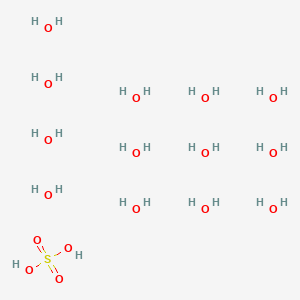
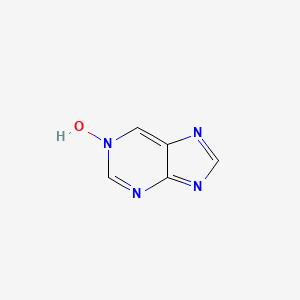

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
